L-αアミノ酸
L-α-Amino acids are a class of amino acids that possess an α-carbon atom bonded to the amine group (NH₂) and the carboxylic acid group (COOH), with the hydrogen atom and the side chain (R-group) attached to the same carbon. These amino acids play crucial roles in biological processes, particularly as building blocks for proteins. The L-stereoisomer is the most common form found in natural proteins, whereas D-α-amino acids are less prevalent but still occur in certain peptide structures.
The α-carbon of L-α-amino acids is asymmetric (except glycine), meaning it can exist in two enantiomeric forms—L and D. However, only the L-forms are incorporated into polypeptides by living organisms through a process known as protein synthesis. Each L-α-amino acid has unique properties determined by its side chain (R-group), which influences its solubility, acidity, basicity, and reactivity.
Common applications of L-α-amino acids include pharmaceuticals, food additives, nutritional supplements, and as building blocks in the development of synthetic peptides. Their high purity and well-defined structure make them essential components in various biochemical research and industrial processes.

構造 | 化学名 | CAS | MF |
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4,5,6,7-Tetrahydro-1H-imidazol4,5-cpyridine-6-carboxylic Acid | 59981-63-4 | C7H9N3O2 |
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Nε-(1-Carboxymethyl)-L-lysine | 5746-04-3 | C8H16N2O4 |
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Mimosine | 500-44-7 | C8H10N2O4 |
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Oxfenicine | 32462-30-9 | C8H9NO3 |
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L-Thioproline | 34592-47-7 | C4H7NO2S |
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L-Norvaline | 6600-40-4 | C5H11NO2 |
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(s)-2-Amino-3-cyclopropylpropanoic acid | 102735-53-5 | C6H11NO2 |
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(2S)-2-aminohexanedioic acid | 1118-90-7 | C6H11NO4 |
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7-Oxabicyclo[4.1.0]heptane-2-propanoicacid, a-amino-5-oxo-, (aS,1R,2S,6R)- | 28978-07-6 | C9H13NO4 |
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Quisqualic acid | 52809-07-1 | C5H7N3O5 |
関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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